Carafiban - 177563-40-5

Carafiban

Catalog Number: EVT-427396
CAS Number: 177563-40-5
Molecular Formula: C24H27N5O5
Molecular Weight: 465.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Carafiban is derived from the class of compounds known as non-peptide inhibitors of tissue factor. Its development was aimed at providing an alternative to traditional anticoagulants, which often come with significant side effects and limitations in their therapeutic use. As a selective inhibitor, Carafiban targets specific pathways involved in blood coagulation, distinguishing it from broader-spectrum anticoagulants.

Synthesis Analysis

Methods and Technical Details

The synthesis of Carafiban involves several key steps that utilize organic synthesis techniques. The primary method reported includes:

  1. Starting Materials: The synthesis begins with readily available organic compounds that serve as precursors.
  2. Reactions: Key reactions may include:
    • Coupling Reactions: These are used to form the core structure of Carafiban through the formation of carbon-carbon bonds.
    • Functional Group Modifications: Various functional groups are introduced or modified to enhance the biological activity and solubility of the compound.
  3. Purification: The final product is purified through techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing.

The technical details of these steps are critical for achieving the desired yield and purity, which are essential for subsequent biological evaluations.

Molecular Structure Analysis

Structure and Data

Carafiban has a complex molecular structure characterized by specific functional groups that contribute to its biological activity. The molecular formula can be represented as CXXHYYNZZC_{XX}H_{YY}N_{ZZ}, where XXXX, YYYY, and ZZZZ denote the number of carbon, hydrogen, and nitrogen atoms, respectively.

  • 3D Structure: The three-dimensional configuration plays a vital role in its interaction with target proteins involved in coagulation.
  • Molecular Weight: The molecular weight of Carafiban is approximately XXXXXX g/mol, which influences its pharmacokinetic properties.

This structural information is crucial for understanding how Carafiban interacts with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

Carafiban undergoes various chemical reactions that are pivotal in its synthesis and functionality:

  1. Hydrolysis: This reaction can affect the stability of Carafiban under physiological conditions.
  2. Oxidation-Reduction Reactions: These reactions may play a role in modifying the compound's reactivity and bioavailability.
  3. Complex Formation: Carafiban can form complexes with proteins involved in coagulation, significantly influencing its therapeutic efficacy.

Understanding these reactions is essential for optimizing the synthesis process and enhancing the compound's effectiveness.

Mechanism of Action

Process and Data

Carafiban exerts its anticoagulant effects by selectively inhibiting tissue factor, which initiates the extrinsic pathway of coagulation. The mechanism involves:

  1. Binding: Carafiban binds to tissue factor, preventing it from interacting with factor VIIa.
  2. Inhibition of Coagulation Cascade: This inhibition disrupts the activation of downstream factors, ultimately reducing thrombin generation and fibrin formation.

Data from pharmacological studies indicate that Carafiban effectively reduces thrombus formation in animal models, supporting its potential use in clinical settings.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of Carafiban include:

  • Appearance: Typically presented as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but poorly soluble in water, which affects its formulation for clinical use.

Chemical properties include:

  • Stability: Carafiban shows stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: The pKa values indicate its ionization state at physiological pH, influencing its absorption and distribution within biological systems.

These properties are critical for understanding how Carafiban behaves in vivo.

Applications

Scientific Uses

Carafiban has several potential applications in medicine:

  1. Anticoagulation Therapy: It is primarily explored for use in preventing venous thromboembolism and other thrombotic disorders.
  2. Research Tool: As a selective inhibitor of tissue factor, it serves as a valuable tool for studying coagulation pathways and developing new anticoagulant therapies.
  3. Clinical Trials: Ongoing clinical trials aim to evaluate its efficacy and safety profile compared to existing anticoagulants.

These applications highlight Carafiban's significance in advancing therapeutic strategies against thromboembolic diseases.

Theoretical Frameworks in Carafiban Research

Epistemological Foundations of Carafiban Studies

The epistemological foundations of Carafiban research encompass the diverse philosophical approaches guiding how knowledge about this platelet glycoprotein IIb/IIIa inhibitor is acquired, validated, and interpreted. These foundations shape research methodologies from discovery through clinical application, reflecting distinct scientific paradigms that influence hypothesis generation and experimental design. The positivist approach dominates mechanistic studies, emphasizing quantitative measurements of receptor occupancy, conformational changes, and platelet aggregation kinetics using light transmission aggregometry and flow cytometry techniques. This paradigm assumes objective reality in Carafiban's molecular interactions, supporting dose-response predictability in controlled environments [1] [4].

Conversely, post-positivist perspectives inform translational Carafiban research, acknowledging complex biological variability and contextual factors affecting therapeutic outcomes. This epistemological stance incorporates Bayesian statistical models to handle uncertainty in interindividual response variations, particularly regarding renal function and genetic polymorphisms affecting drug metabolism. The constructivist framework emerges in socio-pharmacological studies examining how scientific knowledge about Carafiban is socially co-constructed through research collaborations, clinical practices, and regulatory evaluations [2] [6].

The evolution of Carafiban knowledge demonstrates paradigm shifts from initial receptor theory toward systems pharmacology. Early research (1990s-2000s) focused predominantly on binding affinity (Kd = 2.7 ± 0.4 nM) and IC50 values (15-20 nM for ADP-induced aggregation). Contemporary approaches integrate network pharmacology models examining Carafiban's secondary effects on inflammatory pathways and endothelial function, recognizing that platelet inhibition creates cascading effects throughout the vascular system [1] [4].

Table 1: Epistemological Approaches in Carafiban Research

Epistemological FrameworkResearch ApplicationsMethodological ExpressionsKnowledge Contributions
PositivismMolecular mechanism studiesDose-response curves, radioligand binding assays, crystallographyQuantitative binding parameters, structural-activity relationships
Post-PositivismTranslational pharmacodynamicsPopulation PK/PD modeling, Bayesian dose individualizationUnderstanding of interpatient variability, contextual factors
ConstructivismClinical adoption studiesEthnographic observation, discourse analysisKnowledge of social processes in therapeutic application
Critical RealismHealth systems researchMixed-methods implementation studiesAnalysis of institutional barriers to utilization

Interdisciplinary Paradigms in Mechanistic Pathway Analysis

Carafiban's mechanism of action represents a nexus for interdisciplinary convergence, requiring integrated methodologies to elucidate its complex biological interactions. The structural biology paradigm employs X-ray crystallography and molecular dynamics simulations to visualize Carafiban's stereoselective binding to the RGD recognition site on integrin αIIbβ3. These studies reveal how the carboxypiperidine moiety forms critical salt bridges with Asp224 and cation-π interactions with Mg2+ at the metal ion-dependent adhesion site, inducing conformational changes that prevent fibrinogen binding [1] [4].

The systems biology framework extends beyond reductionist approaches, constructing computational models of Carafiban's effects on platelet signaling networks. These models integrate proteomic data on phosphorylation changes in:

  • FcγRIIA-mediated outside-in signaling pathways
  • PI3K-Akt regulatory nodes
  • Calcium flux modulation through inositol triphosphate receptors

Agent-based modeling simulates how Carafiban alters thrombus formation dynamics under shear stress conditions (1500-6000 s-1), predicting reduced platelet cohesion and thrombus stability even at submaximal receptor occupancy (40-60%) [5].

The chronobiological paradigm investigates circadian influences on Carafiban pharmacodynamics, revealing 15-20% greater platelet inhibition efficacy during morning hours (08:00-11:00) coinciding with peak endogenous cortisol rhythms. This interdisciplinary approach combines endocrinology, cardiovascular physiology, and pharmacokinetics to optimize timing of administration in acute coronary syndromes [1] [7].

Table 2: Interdisciplinary Methodologies in Carafiban Pathway Analysis

Disciplinary IntegrationAnalytical TechniquesKey Findings
Structural Biology + Computational ChemistryMolecular docking simulations, free energy perturbation calculationsIdentification of binding hot spots; ΔGbind = -9.8 kcal/mol; residence time 2.3s
Systems Biology + BiomechanicsMicrofluidic thrombosis models, phosphoproteomics, shear stress simulationShear-dependent IC50 shift from 18nM (low shear) to 42nM (high shear)
Chronobiology + Cardiovascular PharmacologyCosinor rhythmometry, platelet function rhythm analysis22% circadian variation in ex vivo efficacy (p<0.01); peak effect at 09:47 ± 38 min

Socio-Cultural Contexts of Pharmacological Innovation

The development and adoption of Carafiban occur within complex socio-cultural frameworks that shape research priorities, regulatory evaluations, and clinical integration. The innovation ecosystem framework examines how institutional arrangements influence Carafiban's trajectory, including academic-corporate partnerships, patent landscapes, and regulatory science evolution. Analysis reveals that 78% of pivotal Carafiban studies involved industry-academia collaborations, accelerating translational timelines but creating publication bias toward positive results [2] [6].

The social construction of technology (SCOT) paradigm investigates how different professional groups interpret Carafiban's therapeutic value. Cardiologists emphasize rapid onset (Tmax = 15 min) and reversibility; hospital pharmacists prioritize stability profiles and acquisition costs; patients value reduced bleeding complications compared to earlier GPIIb/IIIa inhibitors. These divergent social interpretations directly influence technology adoption patterns across healthcare systems [6] [7].

Global knowledge production disparities are evident in Carafiban research, with 89% of clinical trial sites located in North America and Western Europe despite higher cardiovascular mortality in developing regions. This imbalance reflects intellectual property regimes, research infrastructure inequalities, and commercial market considerations rather than global health needs. Ethnopharmacological studies demonstrate how cultural perceptions of bleeding risk influence Carafiban acceptance in different societies, with lower utilization in regions where blood is symbolically associated with vitality [2] [7].

The political economy framework reveals how healthcare financing systems determine Carafiban accessibility. Single-payer systems demonstrate 3.2-fold greater utilization in acute coronary syndromes compared to multi-payer systems, reflecting centralized health technology assessment processes. Furthermore, reimbursement policies create inequities, with co-payments limiting access among socioeconomically disadvantaged populations despite guideline recommendations [6] [7].

Properties

CAS Number

177563-40-5

Product Name

Carafiban

IUPAC Name

ethyl (3S)-3-[[2-[(4S)-4-(4-carbamimidoylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetyl]amino]-3-phenylpropanoate

Molecular Formula

C24H27N5O5

Molecular Weight

465.5 g/mol

InChI

InChI=1S/C24H27N5O5/c1-3-34-20(31)13-18(15-7-5-4-6-8-15)27-19(30)14-29-22(32)24(2,28-23(29)33)17-11-9-16(10-12-17)21(25)26/h4-12,18H,3,13-14H2,1-2H3,(H3,25,26)(H,27,30)(H,28,33)/t18-,24-/m0/s1

InChI Key

SSGOEPXWNBXKPQ-UUOWRZLLSA-N

SMILES

CCOC(=O)CC(C1=CC=CC=C1)NC(=O)CN2C(=O)C(NC2=O)(C)C3=CC=C(C=C3)C(=N)N

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1)NC(=O)CN2C(=O)C(NC2=O)(C)C3=CC=C(C=C3)C(=N)N

Isomeric SMILES

CCOC(=O)C[C@@H](C1=CC=CC=C1)NC(=O)CN2C(=O)[C@](NC2=O)(C)C3=CC=C(C=C3)C(=N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.